Rac-N-Demethyl dimethindene is classified as a histamine H1 receptor antagonist. It is a derivative of dimethindene, which itself is a well-established antihistamine agent. The structural modifications in rac-N-Demethyl dimethindene enhance its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology studies.
The synthesis of rac-N-Demethyl dimethindene typically involves several steps that can be categorized under organic synthesis techniques. While specific methodologies for this compound may not be extensively documented, similar compounds often utilize the following general approaches:
For example, a typical synthetic route might involve the use of nickel-catalyzed cross-coupling reactions to form carbon-carbon bonds, followed by subsequent modifications to achieve the desired structure .
The molecular structure of rac-N-Demethyl dimethindene can be characterized by several key features:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to elucidate the structure and confirm the identity of the synthesized compound.
Rac-N-Demethyl dimethindene participates in various chemical reactions that are essential for its functionality:
The detailed mechanisms of these reactions can be explored through kinetic studies and receptor binding assays.
The mechanism of action of rac-N-Demethyl dimethindene involves:
Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural variations influence binding affinity and receptor selectivity.
Rac-N-Demethyl dimethindene exhibits several notable physical and chemical properties:
These properties influence both laboratory handling and clinical application.
Rac-N-Demethyl dimethindene has several scientific applications:
rac-N-Demethyl dimethindene (CAS 151562-10-6) is a primary metabolite of the antihistaminic drug dimethindene, generated via hepatic N-demethylation. This biotransformation alters the tertiary amine of the parent compound to a secondary amine, resulting in a molecular weight reduction to 278.39 g/mol (C₁₉H₂₂N₂) compared to dimethindene’s 292.42 g/mol (C₂₀H₂₄N₂) [1] [3] [5]. The metabolic pathway significantly impacts pharmacokinetics and pharmacodynamics:
Table 1: Physicochemical Properties of rac-N-Demethyl Dimethindene
Property | Value | Source/Measurement |
---|---|---|
Molecular Formula | C₁₉H₂₂N₂ | [1] [3] |
Molecular Weight | 278.39 g/mol | [1] |
Boiling Point | 421.7 ± 45.0 °C (Predicted) | [1] |
Density | 1.072 ± 0.06 g/cm³ (Predicted) | [1] |
pKa | 10.51 ± 0.10 (Predicted) | [1] |
LogP | 4.195 | [3] |
The metabolite serves as a pivotal tool for probing SAR in muscarinic receptor (MR) antagonists, particularly regarding stereochemical and electrostatic influences:
Table 2: Impact of N-Demethylation on Receptor Binding Affinity
Compound | H₁ Receptor Antagonism | M₂ Muscarinic Receptor Antagonism | Key Structural Determinant |
---|---|---|---|
Dimethindene (Parent) | Potent (IC₅₀ in nM range) | Potent, subtype-selective | Tertiary amine (-N(CH₃)₂) |
rac-N-Demethyl dimethindene | Weaker (reduced activity) | Markedly reduced affinity | Secondary amine (-NHCH₃) |
rac-N-Demethyl dimethindene is also identified in pharmacopeial standards (e.g., "Dimetindene Maleate Impurity I") [1] [6]. Its synthesis and characterization enable rigorous SAR benchmarking, guiding the development of novel anticholinergics with refined selectivity.
Table 3: Standard Nomenclature of rac-N-Demethyl Dimethindene
Synonym | Context |
---|---|
rac-N-DeMethyl DiMethindene | IUPAC-based naming [1] |
Dimethindene Impurity I (EP) | Pharmacopeial standard [1] |
1H-Indene-2-ethanamine, N-methyl-3-[1-(2-pyridinyl)ethyl]- | Systematic name [1] |
Dimetindene Impurity 9 | Analytical chemistry [1] |
N-Methyl-2-[3-[(1RS)-1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine | Maleate salt form [6] |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9